Sulfo-Cyanine5.5 dUTP
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Overview
Description
Sulfo-Cyanine5.5 is a far red emitting dye. Since almost no biological sources of fluorescence background emit in its range, this fluorophore provides great signal to noise ratio. This molecule is a modified deoxyuridine triphosphate (dUTP) that is a substrate to many enzymes including simple Taq polymerase. Due to its extended amino-11-linker, this reagent provides a better alternative to aminoallyl derived triphosphates with dyes.
Scientific Research Applications
1. Fluorescent Labeling in Rolling Circle Amplification
Sulfo-Cyanine5.5 dUTP, along with other cyanine dyes, has been utilized in rolling circle amplification (RCA) methods. RCA is highly sensitive and is used for detecting molecules at low concentrations. The use of this compound allows for direct incorporation into RCA products, enhancing detection effectiveness (Goryunova et al., 2021).
2. Synthesis and Characterization in Fluorophore-Conjugated dUTPs
Research has been conducted on the synthesis and characterization of sulfo-cyanine dye-labeled dUTP analogs, including this compound. These dyes are used for labeling DNA in procedures like fluorescent in situ hybridization (FISH), providing a simple method for multi-color, multi-sequence analysis (Yu et al., 1994).
3. Photophysical Studies of Cyanine Dye-Linked DNA
This compound, when covalently attached to DNA, exhibits unique fluorescence and photophysical properties. Studies have been conducted to understand these properties better, which are crucial for applications in nucleic acid structure and dynamics investigations (Sanborn et al., 2007).
4. Single-Molecule Identification in Aqueous Solutions
Sulfo-cyanine dyes, including variants like this compound, have been used in studies for the identification of individual mononucleotide molecules in aqueous solutions. This application is crucial for advanced biochemical analysis and diagnostics (Sauer et al., 1998).
5. Verification of DNA Structures Using Cyanine Dye Aggregates
Research has been conducted using cyanine dyes, such as this compound, for verifying specific DNA structures under physiological conditions. This application is significant in understanding complex DNA formations and their biological implications (Yang et al., 2010).
properties
Molecular Formula |
C58H62N6O28P3S47- |
---|---|
Molecular Weight |
1512.31 |
IUPAC Name |
3-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium-6,8-disulfonate |
InChI |
InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H,59,66)(H,60,67)(H,73,74)(H,75,76)(H,61,68,69)(H2,70,71,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)/p-7/t44-,45-,52-/m1/s1 |
InChI Key |
HEZPLYYOIXKLLZ-DXNLEODLSA-G |
SMILES |
O=C(C(C#CCNC(CCCCCNC(CCCCC[N+]1=C(/C=C/C=C/C=C2N(C)C(C=CC3=C4C=C(S(=O)([O-])=O)C=C3S(=O)([O-])=O)=C4C/2(C)C)C(C)(C)C5=C(C=C(S(=O)([O-])=O)C=C6S(=O)([O-])=O)C6=CC=C51)=O)=O)=CN7[C@H]8C[C@@H]([O-])[C@@H](COP([O-])(OP([O-])(OP(O)([O-])=O)=O)=O)O8)NC7=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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